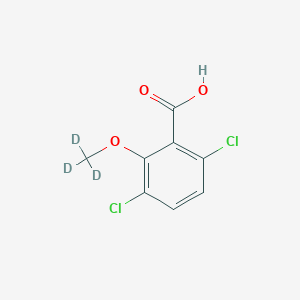
Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester
Übersicht
Beschreibung
“Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester” is a complex organic compound. It appears to be related to the family of esters, which are organic compounds derived from carboxylic acids12. However, there is limited information available specifically about this compound.
Synthesis Analysis
The synthesis of similar compounds often involves catalytic processes. For instance, the protodeboronation of pinacol boronic esters has been reported, which involves a radical approach1. Another method involves the oxidation of benzyl ethers3. However, the exact synthesis process for “Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester” is not readily available in the literature.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. However, the specific molecular structure of “Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester” is not readily available in the literature4567.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve catalytic processes. For example, the Suzuki–Miyaura coupling reaction is a widely applied transition metal catalysed carbon–carbon bond forming reaction8. However, the specific chemical reactions involving “Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester” are not readily available in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as its molecular weight, solubility, and stability. However, the specific physical and chemical properties of “Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester” are not readily available in the literature47.Safety And Hazards
Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. However, the specific safety and hazard information for “Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester” is not readily available in the literature9.
Zukünftige Richtungen
The future directions for research on a compound often depend on its potential applications. However, the specific future directions for research on “Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester” are not readily available in the literature10.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)but-3-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-3-4-12(15-9(2)14)10-5-7-11(13)8-6-10/h3,5-8,12H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRDKMQPMDEFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC=C)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434911 | |
| Record name | ACETIC ACID 1-(4-CHLORO-PHENYL)-BUT-3-ENYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester | |
CAS RN |
106730-46-5 | |
| Record name | ACETIC ACID 1-(4-CHLORO-PHENYL)-BUT-3-ENYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine](/img/structure/B20946.png)

![(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one](/img/structure/B20953.png)










